Artabonatine F

Description

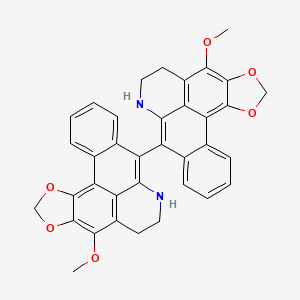

Artabonatine F is a benzylisoquinoline alkaloid isolated from Artabotrys uncinatus (stem or root), a plant used in traditional medicine for treating conditions such as nasopharyngeal carcinoma . It belongs to the Artabonatine series (compounds 1771–1774 in the Encyclopedia of Traditional Chinese Medicines), which includes four isomers (C, D, E, and F) with distinct stereochemical configurations . This compound has the molecular formula C₃₆H₂₈N₂O₆ and exists as a white amorphous powder.

Properties

Molecular Formula |

C36H28N2O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

7-methoxy-13-(7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),12,14,16,18-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),12,14,16,18-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-31-21-11-13-37-29-23(17-7-3-5-9-19(17)27(25(21)29)33-35(31)43-15-41-33)24-18-8-4-6-10-20(18)28-26-22(12-14-38-30(24)26)32(40-2)36-34(28)42-16-44-36/h3-10,37-38H,11-16H2,1-2H3 |

InChI Key |

MENINHFAENXWBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C3C4=CC=CC=C4C(=C5C3=C1CCN5)C6=C7C8=C(CCN7)C(=C9C(=C8C1=CC=CC=C16)OCO9)OC)OCO2 |

Synonyms |

artabonatine F |

Origin of Product |

United States |

Comparison with Similar Compounds

Artabonatine Series (C, D, E, F)

The Artabonatine isomers share a core benzylisoquinoline skeleton but differ in substituents and stereochemistry:

Key Findings :

Aromoline and (+)-Aromoline

Aromoline (C₃₆H₃₈N₂O₆) and (+)-Aromoline (C₃₆H₃₈N₂O₆) are structurally related dimeric isoquinolines but differ in source and bioactivity:

Key Differences :

- Unlike Aromoline, this compound’s dimeric structure includes ether linkages, which may influence metabolic stability .

Q & A

Q. What validated methodologies are recommended for isolating Artabonatine F from natural sources?

Isolation typically involves solvent extraction followed by chromatographic purification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for ensuring purity (>95%) and structural confirmation. Researchers should report extraction yields, solvent systems, and column specifications (e.g., C18 reverse-phase columns) to enable reproducibility .

Q. How can researchers ensure accurate structural elucidation of this compound?

Combine spectroscopic techniques: nuclear magnetic resonance (NMR) for functional group analysis, X-ray crystallography for stereochemical confirmation, and high-resolution mass spectrometry (HR-MS) for molecular formula validation. Cross-referencing with existing spectral databases (e.g., PubChem) is essential to avoid misidentification .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assay [ELISA] for cytokine modulation) with positive and negative controls. Document half-maximal inhibitory concentration (IC₅₀) values, dose-response curves, and cell lines used (e.g., HEK-293, HepG2). Ensure adherence to statistical reporting standards (e.g., mean ± SD, p < 0.05) .

Q. How should stability studies for this compound be designed under varying physiological conditions?

Conduct accelerated stability testing at pH 2–8 (simulating gastrointestinal environments) and temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC-UV at timed intervals (0, 7, 14 days). Include kinetic modeling (e.g., first-order decay) to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across species?

Employ population pharmacokinetic (PopPK) modeling to account for interspecies variability. Collect plasma concentration-time data from rodents and non-human primates, and use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., weight, metabolic rate). Validate with bootstrap analysis .

Q. How can researchers differentiate this compound’s direct molecular targets from off-pathway effects?

Combine affinity purification-mass spectrometry (AP-MS) with CRISPR-Cas9 knockout models. Prioritize targets showing dose-dependent binding and validate via isothermal titration calorimetry (ITC) for binding affinity (Kd). Cross-validate findings using RNA interference (RNAi) .

Q. What in silico approaches improve predictive modeling of this compound’s metabolite interactions?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding poses with cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with in vitro microsomal assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) metabolite profiling .

Q. How should researchers design studies to address conflicting data on this compound’s efficacy in neurodegenerative models?

Standardize animal models (e.g., transgenic Aβ-overexpressing mice for Alzheimer’s) and dosing regimens. Include blinded histopathological assessments and biomarker quantification (e.g., tau protein, amyloid-β42). Perform meta-analyses of existing datasets to identify confounding variables (e.g., age, genetic background) .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99%) and particle size distribution. Use design-of-experiments (DoE) software (e.g., JMP) to optimize reaction parameters (temperature, catalyst concentration) .

Data Analysis and Reporting

Q. How should researchers present contradictory findings in this compound’s cytotoxicity across cancer cell lines?

Create a comparative table detailing IC₅₀ values, cell line origins (ATCC vs. commercial vendors), and culture conditions (e.g., serum concentration). Perform multivariate analysis to identify confounding factors (e.g., hypoxia, drug efflux pumps) .

Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

Use the Chou-Talalay combination index (CI) method. Calculate CI values at multiple effect levels (e.g., IC₅₀, IC₉₀) and validate with Bliss independence models. Report 95% confidence intervals for synergy quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.